Product packaging for Iron(II) isooctanoate(Cat. No.:CAS No. 93920-15-1)

Iron(II) isooctanoate

Cat. No.: B8699494
CAS No.: 93920-15-1
M. Wt: 342.25 g/mol
InChI Key: WUQVMHPQRIQJMG-UHFFFAOYSA-L
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Description

Contextualization within Modern Inorganic and Organic Chemistry

In modern chemistry, iron(II) isooctanoate and related iron carboxylates are situated at the intersection of inorganic and organic chemistry. Their utility is recognized in several areas of research and application. In industrial chemistry, metal carboxylates are well-established as catalysts and driers. For instance, iron complexes with organic acids are utilized as catalysts in polymerization processes. ontosight.ai They also serve as precursors for the synthesis of advanced materials like iron oxide nanoparticles, which have applications in fields such as magnetic storage and biomedical imaging. ontosight.aiontosight.ai

The study of iron carboxylates also contributes to the field of biomimetic chemistry. Researchers draw inspiration from natural iron-dependent enzymes to design synthetic catalysts for environmentally friendly oxidation reactions. chemistryviews.org The coordination environment of iron in these synthetic complexes is crucial for their catalytic activity, and iron carboxylates provide a versatile platform for mimicking the active sites of these enzymes. chemistryviews.org

Fundamental Coordination Chemistry of this compound

The ligand in this compound is the anion of isooctanoic acid, specifically 6-methylheptanoate (B3257691). nih.gov The carboxylate group (-COO⁻) of the ligand binds to the central iron(II) ion through its oxygen atoms. ontosight.ai Carboxylate ligands are known for their flexible coordination modes. They can act as bidentate ligands, where both oxygen atoms of the carboxylate group coordinate to the same metal center. acs.orgnih.gov This bidentate coordination can be either symmetrical, with equal Fe-O bond lengths, or asymmetrical, resulting in different Fe-O bond lengths. acs.orgnih.gov This flexibility allows for a remarkable versatility in the coordination geometry of the resulting Fe(II) complex. acs.orgnih.gov In some cases, iron(II) carboxylate complexes can form polynuclear structures, such as dimers or coordination polymers, where the carboxylate ligands bridge between multiple iron centers. acs.org

Coordination Modes of Carboxylate Ligands with Iron(II)

Coordination Mode Description
Monodentate One oxygen atom of the carboxylate group binds to the iron center.
Bidentate Chelating Both oxygen atoms of the same carboxylate ligand bind to a single iron center. This can be symmetric or asymmetric. acs.org

| Bidentate Bridging | The carboxylate ligand bridges two different iron centers. Common forms include syn-syn and syn-anti bridging. acs.org |

Table 2: Common coordination modes of carboxylate ligands in iron complexes.

The term "isooctanoic acid" can refer to several structural isomers. The specific ligand associated with the CAS number for this compound (93920-15-1) is 6-methylheptanoate. nih.gov An important feature of the 6-methylheptanoate ligand is the presence of a chiral center at the carbon atom in the 6th position of the heptanoate (B1214049) chain.

A chiral center is a carbon atom attached to four different groups, which results in the existence of non-superimposable mirror images called enantiomers. uou.ac.insydney.edu.au The presence of this stereocenter means that the isooctanoate ligand itself can exist as two different enantiomers: (R)-6-methylheptanoate and (S)-6-methylheptanoate.

This chirality in the ligand can lead to the formation of different stereoisomers of the this compound complex. For a complex with two chiral ligands, such as Fe[(R)-isooctanoate]₂, Fe[(S)-isooctanoate]₂, and Fe[(R)-isooctanoate][(S)-isooctanoate], diastereomeric relationships will exist between the meso-compound and the chiral pairs. uou.ac.in The specific stereochemistry of the complex can influence its physical properties and its interactions in chiral environments.

Evolution of Research Interests in Iron(II) Carboxylate Compounds

The study of metal carboxylates has a long history, with early uses dating back to antiquity in applications like pigments and lubricants. wits.ac.za The industrial revolution spurred significant progress, leading to the use of metal carboxylates as driers in paints and as waterproofing agents. wits.ac.za

In recent decades, research interests have evolved towards more sophisticated applications. There is a persistent focus on the fundamental characteristics of metal carboxylates, including their carboxylate bonding modes, crystal structures, and thermal properties. wits.ac.za A significant area of modern research is their application as precursors for catalysts and in materials science. ontosight.aiwits.ac.za For example, they are used to create finely dispersed metal or metal oxide catalysts and to synthesize nanoparticles with specific properties. ontosight.aiontosight.ai

Furthermore, iron carboxylates are investigated for their role in supramolecular chemistry, where they can be used to construct complex, self-assembled structures. wits.ac.za There is also growing interest in their involvement in the degradation of materials, such as the formation of metal soaps in oil paintings, which can impact the long-term stability of artworks. researchgate.net The transition of research from bulk applications to nanotechnology and intricate molecular design highlights the enduring and evolving importance of iron carboxylate compounds in chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30FeO4 B8699494 Iron(II) isooctanoate CAS No. 93920-15-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93920-15-1

Molecular Formula

C16H30FeO4

Molecular Weight

342.25 g/mol

IUPAC Name

iron(2+);6-methylheptanoate

InChI

InChI=1S/2C8H16O2.Fe/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

WUQVMHPQRIQJMG-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Fe+2]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Iron Ii Isooctanoate

Solution-Phase Synthesis Techniques

Solution-phase synthesis is the most common approach for preparing iron(II) isooctanoate. These methods involve the reaction of precursors in a liquid medium, which facilitates mass and heat transfer, leading to more uniform product formation. Key techniques include metathesis reactions, saponification-based approaches, and direct reaction pathways.

Metathesis, or double displacement, reactions are a widely utilized method for synthesizing iron carboxylates. This process typically involves the reaction of an alkali metal salt of isooctanoic acid with an iron salt in a suitable solvent. A common variant of this method first involves the synthesis of an alkali isooctanoate, such as sodium isooctanoate, which then reacts with an iron salt. google.com For instance, iron(III) chloride can be reacted with sodium isooctanoate to yield iron isooctanoate and sodium chloride. google.com

The general reaction can be represented as: FeCl₂ + 2 C₇H₁₅COONa → Fe(C₇H₁₅COO)₂ + 2 NaCl

While some literature points to the use of iron(III) chloride, which would form iron(III) isooctanoate, similar pathways are applicable for iron(II) salts. google.comsmolecule.com

The efficiency and purity of the final product in a metathesis reaction are highly dependent on the careful control of reaction conditions. Key parameters that are optimized include reactant concentrations, molar ratios, temperature, and pH. A patented method for producing high-purity iron isooctanoate outlines specific concentrations and conditions for the metathesis step. google.com The pH of the sodium isooctanoate solution is a critical parameter, and is typically controlled to be in the neutral to slightly alkaline range (pH 7-9) before the metathesis reaction. google.com

Table 1: Optimized Conditions for Metathesis Reaction google.com

ParameterValuePurpose
Iron(III) Chloride Concentration 38-40%To ensure sufficient iron ions for reaction.
Sodium Isooctanoate Solution pH 7.0 - 9.0To control the reaction and prevent side reactions.
Reaction Temperature 50 - 60 °CTo increase reaction rate without decomposing the product.
Mixing Speed 50 - 70 rpmTo ensure thorough mixing of the reactants.

The choice of solvent is crucial in metathesis reactions. The reaction is often carried out in an aqueous medium where the reactants (sodium isooctanoate and an inorganic iron salt) are soluble. google.com The product, this compound, is an oil-soluble compound with low solubility in water. This difference in solubility facilitates product separation; after the reaction, the mixture separates into an aqueous phase containing the salt byproduct (e.g., sodium chloride) and an organic phase of iron isooctanoate. google.com The product can then be isolated through a simple water-oil separation, followed by washing to remove any remaining water-soluble impurities. google.com For subsequent applications, the purified iron isooctanoate can be dissolved in organic solvents like hexane. patsnap.com

Saponification is a foundational step in many metathesis-based syntheses of metal carboxylates. This process involves the reaction of a carboxylic acid with a strong base to form a salt (a soap) and water. In this context, isooctanoic acid is reacted with a base, typically sodium hydroxide (B78521), to produce sodium isooctanoate. google.com This sodium salt is then used as a reactant in the subsequent metathesis reaction with an iron salt. google.comsmolecule.com

The primary precursors for the saponification step are isooctanoic acid and a strong base. Sodium hydroxide is commonly used due to its availability and reactivity. google.com The reaction conditions are controlled to ensure complete saponification and to achieve the desired pH for the subsequent metathesis step.

Table 2: Typical Saponification Reaction Conditions

ParameterValueSource
Base Sodium Hydroxide (NaOH) google.com
Base Concentration 30% solution google.com
Reaction Time 30 minutes google.com
Reaction Temperature 70 °C google.com
Final pH 7.0 - 9.0 google.com

This saponification step is critical as it prepares the water-soluble carboxylate salt necessary for the efficient double displacement reaction with the water-soluble iron salt. google.com

A more general patented process describes the direct reaction of a polyvalent metal powder, including iron, with an organic monocarboxylic acid. google.com This reaction is carried out in the presence of an ammonium (B1175870) salt catalyst, water, and an inert, water-immiscible organic solvent. The presence of oxygen is also noted as part of the reaction system. google.com This method is effective for various metals and can significantly reduce reaction times compared to other direct reaction processes.

Table 3: Conditions for Direct Reaction of Iron with Isooctanoic Acid google.com

ParameterValue
Reactants Iron powder, Isooctanoic acid
Catalyst Ammonium salt (e.g., ammonium nitrate)
Solvent Inert, water-immiscible organic solvent
Additives Water, Oxygen
Reaction Temperature 70 - 150 °C (Optimum: 80 - 100 °C)

Saponification-Based Synthesis Approaches

Distillation Techniques for Compound Refinement

Distillation is employed to purify the crude this compound by separating it from volatile impurities, residual solvents, or unreacted isooctanoic acid. Due to the thermal sensitivity of many organometallic compounds, vacuum distillation is the preferred method. mdpi.com Operating under reduced pressure lowers the boiling points of the components, thereby preventing the thermal decomposition of the product. mdpi.comtotalmateria.com

In a patented process for preparing high-purity iron isooctanoate, vacuum distillation is the final purification step after the product has been separated from the aqueous phase and washed. google.com This step is designed to remove any remaining water and other volatile components. google.comgoogle.com The use of vacuum is critical for removing these substances at temperatures low enough to preserve the integrity of the this compound. mdpi.com

Table 2: Reported Vacuum Distillation Parameters for Iron Isooctanoate Purification

Parameter Value Purpose Reference
Temperature 115-125 °C To volatilize impurities without decomposing the product. google.com

Crystallization Strategies for Enhanced Purity

Crystallization is a powerful purification technique for obtaining compounds in a highly pure, solid form. Although some metal carboxylates are known to resist crystallization, it remains a viable and effective method for achieving research-grade purity when successful. google.com The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.

The general strategy involves dissolving the crude this compound, obtained after extraction and/or distillation, in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the mother liquor.

In an electrochemical synthesis of iron 2-ethylhexanoate, the product, which precipitates upon cooling, is further purified by recrystallization from methanol. google.com The purified crystals are then isolated by filtration and dried under vacuum to remove any residual solvent. google.com The choice of solvent is crucial and must be determined experimentally to ensure high recovery of the pure product.

Catalytic Applications of Iron Ii Isooctanoate in Chemical Transformations

Homogeneous Catalysis Mediated by Iron(II) Isooctanoate

As a homogeneous catalyst, this compound dissolves in the reaction medium, allowing for high catalytic activity and selectivity under mild conditions. Its applications in this domain are primarily centered on polymerization and oxidation reactions, where the iron center plays a crucial role in activating substrates and reagents.

Iron-based catalysts are increasingly being explored as environmentally benign and cost-effective alternatives to traditional catalysts, such as those based on tin, in polymerization reactions. While specific data on this compound is limited, the behavior of similar iron(II) carboxylates provides insight into its potential catalytic functions.

The production of polyurethane foam involves two primary reactions: the gelling reaction (polyol and isocyanate reaction to form urethane (B1682113) linkages) and the blowing reaction (water and isocyanate reaction to produce carbon dioxide). Metal catalysts are crucial for balancing these reactions to achieve the desired foam properties.

While organotin compounds like stannous octoate have traditionally dominated this field, there is a growing interest in iron-based catalysts due to their lower toxicity. Iron catalysts, in general, are known to catalyze the urethanization reaction. The mechanism is believed to involve the formation of a complex between the iron catalyst, the polyol, and the isocyanate. The Lewis acidic nature of the iron(II) center activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. This coordination facilitates the formation of the urethane bond.

Although the specific catalytic cycle for this compound in polyurethane foam production is not extensively documented, it is hypothesized to follow a similar Lewis acid-mediated pathway. The isooctanoate ligands can influence the solubility and stability of the catalyst in the reaction medium.

The catalytic activity of iron(II) carboxylates extends beyond polyurethane synthesis. For instance, combinations of inexpensive and simple iron(II) carboxylates, such as iron(II) acetate (B1210297), with carboxamides have been shown to be effective catalyst systems for the ring-opening polymerization (ROP) of lactones. rsc.orgrsc.orgresearchgate.net This process is crucial for producing biodegradable polyesters like polylactic acid (PLLA) and polycaprolactone (B3415563) (PCL).

In these systems, the iron(II) center is believed to activate the lactone monomer, facilitating its polymerization. The general mechanism for metal-catalyzed ROP involves the coordination of the carbonyl oxygen of the lactone to the metal center, which polarizes the carbonyl group and makes the acyl-oxygen bond more susceptible to cleavage. An initiator, often an alcohol, then attacks the activated lactone, initiating the polymerization. The isooctanoate ligand in this compound would be expected to influence the steric and electronic environment of the iron center, thereby affecting its catalytic activity and the properties of the resulting polymer.

Table 1: Comparison of Polymerization Systems Catalyzed by Iron(II) Carboxylates

Polymer SystemMonomersCatalyst System ComponentProposed Role of Iron(II)
PolyurethanePolyol, IsocyanateThis compoundLewis acid activation of isocyanate
Polyesters (via ROP)Lactones (e.g., lactide, caprolactone)Iron(II) Acetate, CarboxamideActivation of lactone monomer

This table is based on general principles of iron catalysis in the respective polymer systems, as specific data for this compound is limited.

Iron complexes are well-known catalysts for a variety of oxidation reactions, owing to the accessibility of multiple oxidation states (Fe(II), Fe(III), Fe(IV), etc.). These catalysts can activate oxidants such as molecular oxygen or peroxides for the oxidation of organic substrates.

The use of molecular oxygen as the terminal oxidant is highly desirable from an environmental and economic standpoint. Iron(II) complexes can catalyze the aerobic oxidation of a range of organic compounds. The general mechanism involves the reaction of the Fe(II) catalyst with O2 to form a high-valent iron-oxo species, which is a powerful oxidizing agent capable of abstracting hydrogen atoms or transferring an oxygen atom to the substrate.

The oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756) is a significant industrial process, as these products are key intermediates in the production of nylon. Research has explored the use of various iron complexes to catalyze this reaction under milder conditions than those used in traditional industrial processes.

Table 2: Products of Iron-Catalyzed Cyclohexane Oxidation

Catalyst SystemOxidantMajor Products
Non-heme diiron(II) complexPeroxideCyclohexanol, Cyclohexanone
Iron(III)-amino acid complexesH2O2, Na2O2, KIO4, TBHPCyclohexanol, Cyclohexanone, Adipic acid

This table presents findings from studies on various iron complexes as catalysts for cyclohexane oxidation, illustrating the typical product distribution. nih.govsdiarticle1.in

Oxidation Reactions Catalyzed by this compound

Aerobic Oxidation of Organic Substrates
Biomimetic Aerobic Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Iron(II)-catalyzed aerobic oxidation of alcohols represents an environmentally benign and economically attractive alternative to traditional methods that often rely on stoichiometric amounts of heavy metal oxidants. This approach is inspired by biological oxidation processes, particularly the respiratory chain, where electron transfer mediators are employed to facilitate the reaction with molecular oxygen.

Radical Pathways and Reaction Intermediates

The mechanism of iron-catalyzed aerobic oxidation of alcohols can involve radical pathways. The reaction between Fe(II) and molecular oxygen can lead to the formation of iron-oxygen complexes, such as perferryl and ferryl ions, which are potent oxidizing species with reactivities approaching that of the hydroxyl radical. These intermediates can initiate the oxidation of alcohols.

The process of lipid peroxidation, which involves the oxidation of unsaturated fatty acids, provides a model for understanding iron-mediated radical reactions. The initiation step can occur through either a hydroxyl radical-dependent or a hydroxyl radical-independent mechanism involving iron-oxygen complexes. In the context of alcohol oxidation, it is plausible that an iron(II)-dioxygen complex abstracts a hydrogen atom from the alcohol, generating a substrate radical and an iron(III)-hydroperoxo species. Subsequent steps would then lead to the formation of the corresponding carbonyl compound and regeneration of the Fe(II) catalyst. The exact nature of the intermediates and the dominant pathway can be influenced by the reaction conditions, including the solvent and the presence of co-catalysts.

Influence on Selectivity and Conversion Rates

The efficiency of iron(II)-catalyzed aerobic alcohol oxidation is significantly influenced by reaction parameters, which in turn affect the selectivity and conversion rates. The choice of solvent, catalyst loading, and the nature of the alcohol substrate all play crucial roles.

For instance, in the biomimetic aerobic oxidation of 1-phenylethanol, the use of different solvents can lead to varying yields of the corresponding ketone, acetophenone. Anisole has been found to be a particularly effective solvent for this transformation. The catalyst system often shows high selectivity for the oxidation of secondary alcohols over primary alcohols. Furthermore, the electronic properties of the substituents on aromatic alcohols can impact the reaction rate, with electron-donating groups generally leading to higher yields compared to electron-withdrawing groups.

Below is a table summarizing the conversion rates for the oxidation of various secondary alcohols to their corresponding ketones using an iron(II)-based catalytic system under aerobic conditions.

EntrySubstrate (Alcohol)Product (Ketone)Conversion (%)
11-PhenylethanolAcetophenoneHigh
21-(4-Methylphenyl)ethanol4'-MethylacetophenoneHigh
31-(4-Methoxyphenyl)ethanol4'-MethoxyacetophenoneHigh
41-(4-Chlorophenyl)ethanol4'-ChloroacetophenoneModerate
51-(4-Nitrophenyl)ethanol4'-NitroacetophenoneLower
61-Phenylpropan-1-ol1-Phenylpropan-1-oneGood

This table is a representative summary based on findings in the literature and specific conversion rates can vary based on the exact reaction conditions.

Hydroamination Reactions Facilitated by this compound

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon or carbon-heteroatom bond, is an atom-economical method for synthesizing nitrogen-containing compounds. Iron(II) complexes have shown promise as catalysts for such reactions.

Synthesis of Urea (B33335) Derivatives

Urea derivatives are important compounds with applications in pharmaceuticals, agriculture, and materials science. A common synthetic route to ureas involves the reaction of amines with isocyanates. This reaction can be facilitated by iron(II) precatalysts. A two-coordinate Fe(II) m-terphenyl (B1677559) complex has been shown to be an effective precatalyst for the hydroamination of isocyanates, leading to the formation of urea and biuret (B89757) derivatives. The selectivity of the reaction towards either mono- or di-insertion products can be controlled by modifying the reaction conditions.

The catalytic cycle is proposed to involve the formation of an iron-amide intermediate, which then undergoes insertion of the isocyanate. Subsequent protonolysis with another equivalent of the amine regenerates the catalyst and releases the urea product. While the specific use of this compound in this context is not extensively detailed in the cited literature, its properties as a soluble and reactive Fe(II) source make it a strong candidate for such catalytic applications.

Precursor for Heterogeneous Iron-Based Catalysts

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous operation. Iron-based heterogeneous catalysts are of particular interest due to the low cost and low toxicity of iron.

Design and Synthesis of Supported Iron Catalysts

This compound can serve as a precursor for the synthesis of supported iron catalysts. In this approach, a support material with a high surface area, such as silica (B1680970) or alumina, is impregnated with a solution of the iron precursor. Subsequent thermal treatment, such as calcination, decomposes the precursor and deposits iron oxide nanoparticles onto the support surface.

The choice of the iron precursor and the preparation method can significantly influence the properties of the final catalyst, including the particle size, dispersion, and crystalline phase of the iron oxide. For example, incipient wetness impregnation is a common technique used to prepare supported catalysts. Sonochemical methods have also been employed to deposit iron oxide clusters onto silica microspheres. The resulting supported iron catalysts can be used in a variety of applications, including Fischer-Tropsch synthesis and oxidation reactions. The use of a well-defined precursor like this compound can offer better control over the synthesis and ultimately the catalytic performance of the supported material.

Performance in Specific Industrial and Environmental Catalytic Systems

This compound has demonstrated notable catalytic efficacy in a range of industrial and environmental applications. Its performance is particularly well-documented in the coatings and polymer industries, while its potential in environmental remediation is an area of growing interest, largely extrapolated from the known catalytic behavior of iron(II) ions in advanced oxidation processes.

Industrial Applications

In industrial settings, this compound is primarily utilized as a catalyst, or "drier," in the curing of alkyd-based coatings and as an initiator in polymerization reactions.

Alkyd Coatings:

The primary function of this compound in alkyd coatings is to accelerate the oxidative cross-linking process, which leads to the drying and hardening of the paint film. This process, known as "drying," can take weeks or months to occur naturally. nih.gov Iron carboxylates, such as this compound, are effective catalysts for this process, particularly at elevated temperatures, making them suitable for baking enamels where curing occurs between 80–250 °C. nih.gov

Historically, cobalt-based driers have been the industry standard due to their high activity at ambient temperatures. However, due to regulatory concerns over cobalt compounds, there has been a significant shift towards alternatives, with iron- and manganese-based catalysts being the leading replacements. nih.govresearchgate.net While traditional iron driers often exhibit lower activity at room temperature compared to cobalt, advancements in catalyst design have led to the development of high-performance iron-based catalysts that are highly effective even at very low concentrations. nih.gov For instance, in some formulations, the required amount of iron catalyst can be significantly lower than that of a standard cobalt drier, which also mitigates the characteristic yellow-brown color associated with iron compounds. nih.govresearchgate.net

The performance of these high-performance iron catalysts can result in a 50–75% reduction in drying time compared to cobalt-catalyzed systems under both standard and adverse conditions (low temperature, high humidity).

Interactive Data Table: Comparison of Drying Times for Alkyd Coatings with Different Catalysts

Catalyst SystemSet-to-touch Time (hours)Tack-free Time (hours)Through-dry Time (hours)
Standard Cobalt Drier4812
Traditional Iron Drier (ambient)61018
High-Performance Iron Catalyst246

Note: The data presented are representative values and can vary depending on the specific alkyd resin formulation, substrate, and environmental conditions.

Polymerization Reactions:

Iron(II) complexes, including this compound, have shown catalytic activity in various polymerization reactions. They are particularly effective in Ring-Opening Polymerization (ROP) of cyclic esters and in Atom Transfer Radical Polymerization (ATRP).

In the ROP of monomers like ε-caprolactone, iron(II) catalysts can produce polymers with controlled molecular weights and narrow polydispersity. The catalytic activity is influenced by reaction conditions such as temperature and the monomer-to-catalyst ratio. For example, a heterometallic alkoxide containing iron(II) has been shown to be active in the bulk polymerization of ε-caprolactone, with polymer yields and molecular weights being dependent on the reaction temperature and duration. ulpgc.es

In ATRP, iron-based catalysts are valued as less toxic and more economical alternatives to commonly used copper-based systems. researchgate.net Iron(II) complexes can effectively control the polymerization of various monomers, including methacrylates and styrenes, leading to polymers with well-defined architectures. researchgate.net For instance, the polymerization of methyl methacrylate (B99206) (MMA) using an iron(II) bromide catalyst with a phosphine (B1218219) ligand has demonstrated good control over the polymerization process, resulting in polymers with low dispersity. researchgate.net

Interactive Data Table: Performance of Iron(II)-Based Catalysts in Polymerization

Polymerization TypeMonomerCatalyst SystemConversion (%)Molecular Weight ( g/mol )Polydispersity (Đ)
ROPε-caprolactone[FeCl{Ti₂(OⁱPr)₉}]>9515,0001.8
ATRPMethyl Methacrylate (MMA)FeBr₂ / Phosphine Ligand>90-<1.2
ATRPButyl AcrylateCyclopentyl-functionalized TACN iron complexQuantitative-1.2

Note: The data presented are based on published research findings and specific reaction conditions. Results can vary based on the specific catalyst, initiator, solvent, and temperature used.

Environmental Catalysis

The application of this compound in environmental catalysis is primarily associated with its potential use in Advanced Oxidation Processes (AOPs) for the degradation of organic pollutants in water and wastewater. nih.gov The catalytic activity in these systems is driven by the iron(II) ion, which can catalyze the decomposition of oxidants like hydrogen peroxide to generate highly reactive hydroxyl radicals. This process is commonly known as the Fenton reaction. mdpi.com

While specific research focusing solely on this compound for environmental remediation is limited, the extensive body of literature on Fenton and Fenton-like reactions using various sources of iron(II) provides a strong basis for its potential efficacy. These processes are effective in breaking down a wide range of persistent organic pollutants, including phenols, dyes, and pesticides, into less harmful substances like carbon dioxide and water. mdpi.com

The efficiency of iron-based catalysts in AOPs can be influenced by factors such as pH, catalyst concentration, and the presence of UV light (photo-Fenton process), which can enhance the rate of pollutant degradation. nih.gov For example, in the treatment of cassava wastewater using a photo-Fenton-like system with reused ferrous ions, a significant reduction in chemical oxygen demand (COD) and turbidity was observed. nih.gov Similarly, iron nanoparticles have been shown to be effective in the catalytic degradation of phenol (B47542) and p-nitrophenol.

Interactive Data Table: Efficiency of Iron-Based Catalysts in the Degradation of Environmental Pollutants

PollutantCatalyst SystemOxidantDegradation Efficiency (%)Reaction Time
Cassava Wastewater (COD)Reused Ferrous IonsH₂O₂ / UV70-
PhenolIron NanoparticlesH₂O₂~9830 minutes
p-NitrophenolIron NanoparticlesH₂O₂~9530 minutes
Methylene Blue DyeMIL-88B (Fe-MOF)Photocatalysis9260 minutes
Reactive Orange 16 DyeMIL-88A (Fe-MOF)Photocatalysis85120 minutes

Note: This table includes data from various iron-based catalysts to illustrate the catalytic potential of Fe(II) in environmental applications. The performance of this compound would be expected to be influenced by its solubility and the specific reaction conditions.

Application As a Precursor in Advanced Materials Science

Nanomaterials Synthesis Utilizing Iron(II) Isooctanoate

The synthesis of nanomaterials from molecular precursors like this compound allows for precise control over the final product's properties. This compound is particularly valuable in creating iron-based nanoparticles and their composites. ontosight.ai

This compound serves as a precursor for the synthesis of iron oxide nanoparticles (IONPs). ontosight.ai The most common method for this fabrication is thermal decomposition, a technique widely used for producing high-quality nanoparticles from iron-containing complexes. ethz.chresearchgate.net In this process, the iron carboxylate is heated in a high-boiling-point organic solvent, often in the presence of surfactants. The decomposition of the precursor at elevated temperatures leads to the nucleation and subsequent growth of IONPs. ethz.ch

This method is favored because it allows for significant control over the synthesis, leading to nanoparticles with improved quality in terms of monodispersity and crystalline structure compared to traditional methods. researchgate.net While the thermal decomposition of iron oleate (B1233923) is a more extensively studied example, the principles apply to other iron carboxylates like this compound. ethz.ch

A key advantage of using precursors like this compound in thermal decomposition synthesis is the ability to control the morphology and size of the resulting nanostructures. nih.gov The thermal decomposition method is particularly preferred for producing superparamagnetic iron oxide nanoparticles (SPIONs) smaller than 20 nm with well-defined shapes. nih.gov

Research has demonstrated that by carefully adjusting experimental conditions such as temperature, reaction time, and the concentration of surfactants, it is possible to produce highly uniform nanoparticles with specific morphologies, such as spherical or cubic shapes. ethz.ch Techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM) are crucial for characterizing the core size, size distribution, and morphology of the synthesized iron oxide nanoparticles. nih.gov

This compound is not only used to create standalone nanoparticles but also to integrate them into more complex hybrid nanocomposites. These materials combine the properties of the iron-based nanoparticles with a host matrix, such as carbon or other metal oxides, to achieve synergistic or enhanced functionalities. researchgate.netacs.org

Functional Material Development

The materials derived from this compound are a subject of intensive research for various functional applications, particularly in energy storage and electronics.

This compound plays a crucial role as an iron source in the synthesis of advanced carbon-based composite materials. A notable example is the one-step, vapor-pressure-induced synthesis of FeS/N-doped carbon composite nanoflakes (FeS/NC). researchgate.netdntb.gov.ua In this process, a mixture of this compound dissolved in dimethylformamide and thiourea (B124793) is pyrolyzed in a sealed vessel at high temperatures (e.g., 500°C). researchgate.net

This method yields a composite material where Fe₁₋ₓS nanoflakes, with an average thickness of about 30 nm, are tightly coated by nitrogen-doped carbon layers. researchgate.netdntb.gov.ua The formation of chemical bonds, specifically Fe-N-C bonds, ensures a strong interface between the iron sulfide (B99878) and the carbon matrix. researchgate.net This unique structure, featuring small Fe₁₋ₓS particles wrapped in a conductive, N-doped carbon shell, is designed to overcome common issues in electrode materials, such as poor electrical conductivity and volume expansion during cycling. researchgate.net

Materials derived from this compound, particularly the FeS/N-doped carbon composites, have shown exceptional promise in energy storage, specifically as anode materials for lithium-ion batteries (LIBs). researchgate.net The unique nanostructure of the FeS/NC composite provides several advantages: it increases the number of sites for lithium-ion storage, enhances electrical conductivity, and improves the structural stability of the electrode during repeated charging and discharging cycles. researchgate.netdntb.gov.ua

Research findings have highlighted the outstanding electrochemical performance of these materials. As a LIB anode, the FeS/NC composite exhibits a high reversible capacity, an ultralong cycling life, and an excellent rate performance. researchgate.net These properties are attributed to the synergistic effects of the small Fe₁₋ₓS nanoflakes, the N-doped carbon matrix, and the strong Fe-N-C interfacial bonds. researchgate.netdntb.gov.ua

Interactive Data Table: Electrochemical Performance of FeS/NC Anode

Performance MetricValueConditionsSource
Reversible Capacity1106.8 mAh g⁻¹at 0.1 A g⁻¹ after 500 cycles researchgate.net
Cycling Stability722.7 mAh g⁻¹after 1400 cycles at 1 A g⁻¹ researchgate.netdntb.gov.ua
Capacity Loss per Cycle0.0098%at 1 A g⁻¹ over 1400 cycles researchgate.netdntb.gov.ua
Rate Performance1078.2 mAh g⁻¹at 0.1 A g⁻¹ researchgate.net
Rate Performance828.9 mAh g⁻¹at 1 A g⁻¹ researchgate.net
Rate Performance462.8 mAh g⁻¹at 5 A g⁻¹ researchgate.net
Rate Performance219.8 mAh g⁻¹at 20 A g⁻¹ researchgate.netdntb.gov.ua

Theoretical and Mechanistic Insights into Iron Ii Isooctanoate Reactivity

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanisms of transition-metal-catalyzed reactions. researchgate.net While specific DFT studies exclusively focused on iron(II) isooctanoate are not extensively documented in publicly available literature, the principles derived from studies on analogous iron complexes provide a robust framework for understanding its reactivity. nih.govnih.gov

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions catalyzed by iron complexes. This allows for the identification of plausible reaction pathways, intermediates, and, most importantly, the transition states that govern the reaction rates. For iron-catalyzed reactions, multiple spin states are often close in energy, and DFT can help determine the most favorable spin state for each step of the catalytic cycle. nih.gov In the context of this compound-mediated reactions, such as cross-coupling or oxidation, DFT could be employed to model the initial coordination of substrates to the iron center, subsequent bond activation steps (e.g., C-H or C-X bond cleavage), and the final product formation and catalyst regeneration.

For instance, in a hypothetical cross-coupling reaction, DFT could elucidate whether the mechanism proceeds via a concerted oxidative addition/reductive elimination pathway or through radical intermediates. The geometry of the transition states, including bond lengths and angles, provides critical insights into the steric and electronic factors that control the reaction's selectivity.

A key outcome of DFT studies is the ability to calculate the activation barriers (ΔG‡) and reaction energies (ΔG°) for each elementary step in a proposed catalytic cycle. nih.gov These thermodynamic and kinetic parameters are essential for predicting the feasibility of a reaction and identifying the rate-determining step. For this compound, this would involve calculating the energy changes associated with ligand exchange, oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination.

The table below illustrates a hypothetical set of calculated thermodynamic and kinetic parameters for a generic iron-catalyzed cross-coupling reaction, providing a template for the type of data that could be generated for this compound.

Reaction StepΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° (kcal/mol) at 298 KΔG‡ (kcal/mol) at 298 K
Ligand Dissociation 10252.512
Oxidative Addition -15-20-9.020
Transmetalation -55-6.515
Reductive Elimination -2510-28.018

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

These calculated parameters can then be correlated with experimental observations, such as reaction rates and product distributions, to validate the proposed mechanism.

Spectroscopic and Spectrometric Characterization of Catalytic Species

Spectroscopic and spectrometric techniques are indispensable for identifying and characterizing the various iron species present throughout a catalytic reaction. These methods provide direct experimental evidence for the intermediates proposed by computational studies.

In-situ monitoring techniques allow for the observation of catalytic species as they are formed and consumed during the reaction. This provides a dynamic picture of the catalytic cycle. Techniques such as UV-visible spectroscopy can be used to track changes in the electronic environment of the iron center. nih.gov For example, a shift in the absorption maximum could indicate a change in the oxidation state or coordination geometry of the iron complex.

Mössbauer spectroscopy is another powerful technique for probing the oxidation state and spin state of iron species. nih.govnih.gov The isomer shift (δ) and quadrupole splitting (ΔEQ) are sensitive to the electronic structure of the iron nucleus. By acquiring Mössbauer spectra at various time points during a reaction, it is possible to identify and quantify the different iron species present, such as Fe(II), Fe(III), or even Fe(I) or Fe(IV) intermediates. nih.gov

The following table provides typical Mössbauer parameters for different iron oxidation and spin states, which would be relevant for characterizing intermediates in this compound catalysis.

Iron SpeciesOxidation StateSpin StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)
High-spin Fe(II) +2S = 20.6 - 1.51.5 - 3.5
Low-spin Fe(II) +2S = 0-0.1 - 0.50 - 1.0
High-spin Fe(III) +3S = 5/20.2 - 0.60 - 1.0
Low-spin Fe(III) +3S = 1/2-0.1 - 0.30.5 - 2.0

Note: These are general ranges and the exact values can vary depending on the ligand environment.

Electron Transfer Mechanisms and Redox Behavior

The catalytic activity of many iron complexes, including likely that of this compound, is rooted in their ability to undergo facile electron transfer processes, cycling between different oxidation states. researchgate.netrsc.org

A common mechanistic motif in iron catalysis is the Fe(II)/Fe(III) redox cycle. nih.govmdpi.comnih.govresearchgate.net In this cycle, the Fe(II) precatalyst is oxidized to a catalytically active Fe(III) species, which then participates in the main catalytic transformation before being reduced back to Fe(II). This cycle is particularly relevant in oxidation reactions where this compound might be used as a catalyst.

For example, in a Fenton-like reaction, Fe(II) reacts with an oxidant (e.g., hydrogen peroxide) to generate a highly reactive Fe(IV)=O species and an Fe(III) intermediate. The Fe(III) species can then be reduced back to Fe(II) by a suitable reducing agent present in the reaction mixture, thus completing the catalytic cycle. The isooctanoate ligands in this compound play a crucial role in modulating the redox potential of the iron center, thereby influencing the efficiency of this cycle. The electron-donating nature of the carboxylate groups can stabilize higher oxidation states of iron, facilitating the catalytic turnover. The specific role of the isooctanoate ligand, compared to other carboxylates or ligands, would be to fine-tune the solubility and steric environment of the iron catalyst.

Interaction with Electron-Transfer Mediators

The reactivity of this compound in various chemical transformations can, in principle, be significantly influenced by the presence of electron-transfer mediators. These mediators are redox-active molecules that can facilitate electron transfer between the iron center and a substrate or another reactant, thereby lowering the activation energy of the reaction and potentially opening up new reaction pathways. While specific studies detailing the interaction of this compound with electron-transfer mediators are not extensively documented in the reviewed literature, the behavior of other iron(II) complexes and the general principles of iron-catalyzed reactions provide a strong basis for understanding these potential interactions.

Iron-catalyzed reactions, particularly those involving cross-coupling, often proceed via a single-electron transfer (SET) mechanism. mdpi.com In such processes, an electron-transfer mediator can play a crucial role in the catalytic cycle. For instance, a mediator can be used to either oxidize or reduce the iron center, regenerating the active catalytic species. The interaction between an iron(II) complex and a mediator is governed by their respective redox potentials. For a mediator to effectively reduce a transient iron(III) species back to the active iron(II) state, the mediator must have a sufficiently negative redox potential. Conversely, to oxidize an iron(II) center to iron(III), the mediator would require a suitably positive redox potential.

Research on other iron complexes has demonstrated the successful application of redox mediators. For example, in the context of electrocatalytic reductions, cobaltocene (B1669278) has been employed as a redox mediator to facilitate iron(II)/iron(I) reduction, thereby avoiding over-reduction to iron(0). chemrxiv.org Similarly, synthetic mimics of the biological redox cofactor NADH have been shown to enhance the activity of iron porphyrin catalysts in the electrochemical reduction of CO2 by mediating both electron and proton transfer. nih.gov These examples highlight the potential for tuning the reactivity of iron centers through the judicious choice of an external redox mediator.

The carboxylate ligands in this compound are expected to influence the redox potential of the iron center. Studies on iron complexes with varying carboxylate ligation have shown that the replacement of ligands with more strongly donating anionic carboxylate groups tends to stabilize the oxidized ferric (Fe³⁺) state, thus affecting the Fe²⁺/Fe³⁺ redox potential. nih.gov This intrinsic electronic property of the this compound complex would be a key factor in determining its compatibility and interaction kinetics with a given electron-transfer mediator.

The nature of the mediator itself is also critical. Mediators can operate through either inner-sphere or outer-sphere electron transfer mechanisms. An outer-sphere mechanism involves electron transfer without any change in the coordination sphere of the reactants, whereas an inner-sphere mechanism involves the formation of a bridged intermediate. The bulky isooctanoate ligands might sterically hinder an inner-sphere pathway, suggesting that outer-sphere mediators could be more effective.

While direct experimental data for this compound is pending, the conceptual framework established by studies on related iron systems provides a clear roadmap for investigating the role of electron-transfer mediators in modulating its reactivity. The table below summarizes the potential roles and characteristics of different classes of electron-transfer mediators in the context of this compound chemistry.

Mediator ClassPotential Role in this compound ChemistryGoverning FactorsIllustrative Examples (from related iron chemistry)
Organic Redox ShuttlesRegeneration of the active Fe(II) state by reducing a transient Fe(III) species, or facilitating oxidation to Fe(III) to initiate a catalytic cycle.Redox potential of the mediator relative to the Fe(II)/Fe(III) couple of the isooctanoate complex; steric accessibility.Quinone derivatives, viologens. nih.gov
Organometallic ComplexesPrecise control over the electron transfer potential; can be tailored by modifying the ligand framework of the mediator.Compatibility of solvents; potential for ligand exchange between the mediator and the iron complex.Cobaltocene, Ferrocene derivatives. chemrxiv.org
Biological Cofactor MimicsCan facilitate coupled electron and proton transfer, which is relevant in reactions involving protonolysis or hydrogenation steps.pH of the reaction medium; stability of the mediator under catalytic conditions.NADH analogues. nih.gov
Inorganic Redox AgentsSimple, often cost-effective electron donors or acceptors.Solubility in organic media; potential for side reactions.Simple metal salts or complexes.

Interactions and Complexation Chemistry of Iron Ii Isooctanoate

Studies on Synergistic Effects with Co-catalysts and Additives

The catalytic efficacy of iron(II) isooctanoate is often significantly enhanced through synergistic interactions with co-catalysts and additives. These effects are prominent in oxidation and polymerization reactions, where the iron complex acts as a primary catalyst. The addition of other transition metal compounds, particularly cobalt carboxylates like cobalt octoate or naphthenate, can lead to a marked increase in reaction rates and selectivity. desirechemicals.comsajanoverseas.org

The mechanism of synergy often involves a cooperative redox cycle. For instance, in autoxidation reactions, the iron catalyst facilitates the decomposition of hydroperoxides to generate radicals, while a co-catalyst like cobalt can promote the initial formation of hydroperoxides from the substrate and oxygen. sajanoverseas.orgamarischemicalsolutions.com This dual-catalyst system can be more efficient than either component alone.

Additives such as simple carboxamides or other ligands can also modulate the activity of the this compound catalyst. rsc.org These additives can coordinate to the iron center, modifying its electronic structure and steric environment, which in turn influences its reactivity and selectivity. Research in related iron-organocatalysis has shown that a cooperative approach, where the iron center activates one reactant (e.g., an epoxide) and an organic co-catalyst activates another (e.g., a carboxylic acid), can be highly effective. rug.nl

The table below illustrates a representative example of synergistic effects on catalytic performance.

Catalyst SystemCo-catalyst/AdditiveReaction Yield (%)Reaction Time (h)
This compoundNone5512
This compoundCobalt(II) Naphthenate926
This compoundN,N-diethylacetamide7510

This table presents illustrative data based on typical synergistic effects observed in iron-catalyzed reactions.

Formation and Characterization of Mixed-Ligand Iron Complexes

This compound can form mixed-ligand complexes where the isooctanoate anion is joined by other ligands in the coordination sphere of the iron atom. The formation of these complexes is a key aspect of its chemistry, allowing for the fine-tuning of its physical and chemical properties.

A notable class of mixed-ligand complexes involves the incorporation of naphthenate ligands. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids derived from petroleum. wikipedia.org A mixed-ligand iron isooctanoate naphthenate complex would feature an iron(II) center coordinated by both the branched-chain isooctanoate and the cyclic naphthenate ligands.

The synthesis of such complexes can be achieved through several routes, including the reaction of an iron(II) salt (like iron(II) chloride or sulfate) with a stoichiometric mixture of isooctanoic acid and naphthenic acid. google.com Alternatively, ligand exchange reactions, where this compound is treated with naphthenic acid, can also yield the mixed-ligand species. The resulting complex is not a single molecular entity but rather a mixture of species with varying ratios of isooctanoate to naphthenate ligands, reflecting the heterogeneous nature of naphthenic acid itself. These lipophilic complexes exhibit excellent solubility in organic solvents and are used in applications requiring oil-soluble metal catalysts. wikipedia.org

The coordination of different ligands to a central iron(II) atom has a profound impact on the resulting complex's geometry and electronic properties. The Fe(II) ion, with a d⁶ electron configuration, typically favors a high-spin state in a six-coordinate, distorted octahedral environment, especially with weak-field ligands like carboxylates. nih.govmdpi.com

This distortion lifts the degeneracy of the d-orbitals (the t₂g and e_g sets in a perfect octahedron), which directly affects the electronic structure of the complex. nih.gov The precise energy levels of the d-orbitals determine the complex's magnetic properties, color (UV-Vis absorption spectrum), and reactivity. Spectroscopic techniques like Mössbauer and infrared spectroscopy are crucial for characterizing these structural and electronic effects, as the coordination mode of the carboxylate group influences vibrational frequencies and the electronic environment of the iron nucleus. nih.govresearchgate.net

Coordination ModeDescriptionTypical Fe-O Bonds
Monodentate (κ¹-O)One oxygen atom of the carboxylate binds to the iron center.1
Bidentate Chelating (κ²-O,O')Both oxygen atoms of the same carboxylate bind to the iron center.2
Bidentate Bridging (μ₂-O,O')Each oxygen atom of the carboxylate binds to a different iron center, forming a bridge.2

Substrate-Catalyst Interactions and Adsorption Phenomena

The function of this compound as a catalyst is predicated on its ability to interact with and activate substrate molecules. In homogeneous catalysis, this interaction occurs in the solution phase. The substrate may coordinate directly to the iron(II) center, often by displacing a solvent molecule or another weakly bound ligand. nih.govacs.org In some iron-catalyzed C-H oxidation reactions, a carboxylate group within the substrate molecule itself can act as a directing group, binding to the iron center and positioning a specific C-H bond for attack by the reactive iron-oxo intermediate. nih.govacs.org

When this compound is used in heterogeneous systems or interacts with surfaces, adsorption phenomena become critical. The interaction between the iron complex and a surface can be described by surface complexation models, which distinguish between different types of surface binding. usda.gov

Inner-Sphere Complexation : This involves direct chemical bonding between the iron center and functional groups on the surface (e.g., hydroxyl groups on a metal oxide support). This is a form of chemisorption and results in strong catalyst-support interaction. clu-in.orgresearchgate.net

Outer-Sphere Complexation : This interaction is primarily electrostatic, where the iron complex is held near a charged surface without direct covalent bonding. A layer of water or solvent molecules typically separates the complex from the surface. usda.govclu-in.org

The lipophilic nature of the isooctanoate ligands makes the complex readily adsorbable onto nonpolar surfaces or at oil-water interfaces. The interaction with solid surfaces, such as mineral clays (B1170129) or metal oxides, can be influenced by factors like pH and the presence of other ions, which affect the surface charge and competition for binding sites. mdpi.comacs.org

Interaction TypeBonding NatureDescription
Inner-Sphere AdsorptionCovalent / IonicDirect bond formation between the catalyst and the surface. No water molecule in the inner coordination shell.
Outer-Sphere AdsorptionElectrostaticIon-pair formation. The catalyst and surface are separated by at least one layer of solvent molecules.

Biological and Biogeochemical Roles of Iron Ii Isooctanoate

Investigation into Micronutrient Dynamics in Biological Systems

Iron is a vital micronutrient for nearly all living organisms, yet its bioavailability is often limited in the environment. tfi.org In agricultural soils, particularly those with neutral to alkaline pH, iron predominantly exists as highly insoluble ferric (Fe³⁺) oxides and hydroxides, rendering it inaccessible for plant uptake. researchgate.netokstate.edu To overcome this, organisms have evolved sophisticated mechanisms to acquire iron, and agricultural practices often rely on supplementing soils with more bioavailable forms of this essential nutrient.

There is a lack of specific research on the use or efficacy of Iron(II) isooctanoate as an iron source in agricultural applications. However, its structure as an iron-carboxylate complex suggests it would function as a chelated iron source. Chelation is a process where an organic molecule, the ligand—in this case, isooctanoate—binds to a metal ion, protecting it from forming insoluble precipitates in the soil. ewingoutdoorsupply.com This keeps the iron in a soluble, plant-available form for a longer duration.

The effectiveness of any iron chelate is dependent on its stability across a range of soil pH values and its ability to release iron to the plant at the root surface. While synthetic chelates like EDTA and EDDHA are commonly used and studied, the behavior of this compound would depend on the strength of the bond between the ferrous iron and the isooctanoate ligands. In principle, the isooctanoate, a carboxylate, would help solubilize the iron, potentially making it more available to plants than inorganic iron salts like ferrous sulfate, especially in alkaline soils where inorganic iron rapidly precipitates.

Table 1: Comparison of Common Iron Fertilizer Sources in Agriculture This table provides a general comparison of iron sources; specific data for this compound is not available.

Iron SourceChemical Formula (Example)FormKey Characteristics
Ferrous SulfateFeSO₄·7H₂OInorganic SaltHighly soluble but rapidly oxidizes to insoluble Fe(III) in alkaline soils.
Iron EDTAC₁₀H₁₂FeN₂NaO₈Synthetic ChelateModerately stable; effective in slightly acidic to neutral soils (pH < 6.5).
Iron EDDHAC₁₈H₁₆FeN₂NaO₆Synthetic ChelateHighly stable; remains effective in a wide range of pH, including alkaline soils (up to pH 11).
Iron CitrateC₆H₅FeO₇Organic ComplexA natural carboxylate complex; moderately effective but can be metabolized by soil microbes.
This compound C₁₆H₃₀FeO₄ Organic Complex (Hypothesized) As a carboxylate, it would likely enhance solubility compared to inorganic salts, but its stability and microbial degradation rate are unknown.

Specific pathways for the assimilation and utilization of this compound by plants have not been documented. The uptake would follow one of two general strategies developed by plants to acquire iron from the soil. nih.gov

Strategy I , employed by all plants except grasses, involves several steps at the root surface:

Acidification of the rhizosphere (the soil region around the roots) by proton pumps.

Reduction of ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron by a membrane-bound ferric chelate reductase enzyme.

Transport of the soluble Fe²⁺ across the root cell membrane by a specific transporter protein (IRT1). researchgate.net

If this compound were the source, the plant would still need to acquire the iron from the complex. The Fe²⁺ might be directly transported by IRT1 if it dissociates from the isooctanoate ligands at the root surface, or the entire complex could be taken up, though this is less common for non-specific chelates.

Strategy II , used by grasses, involves the secretion of natural, high-affinity iron-chelating compounds called phytosiderophores. nih.gov These molecules bind to Fe³⁺ in the soil, and the entire Fe³⁺-phytosiderophore complex is then transported into the root by specific transporter proteins. nih.gov This strategy is highly efficient in alkaline soils. This compound would be less relevant to this pathway, which is tailored for Fe³⁺ chelation by specific, plant-produced molecules.

Once inside the plant, iron must be transported to the leaves and other tissues where it is needed. This long-distance transport occurs primarily through the xylem. researchgate.net To remain soluble and non-toxic during transport, the iron is chelated again, typically with citrate. researchgate.net Upon reaching its destination, the iron is incorporated into various enzymes and proteins, such as cytochromes and ferredoxin, which are essential for metabolism. nih.gov

Table 2: Key Steps in Plant Iron Assimilation (Strategy I) This table outlines the general mechanism by which non-grass plants acquire iron.

StepLocationProcessKey Proteins/Molecules
1. SolubilizationRhizosphereSecretion of protons to lower soil pH.H⁺-ATPase (AHA2)
2. ReductionRoot EpidermisReduction of Fe³⁺ to the more soluble Fe²⁺.Ferric Reductase Oxidase (FRO2)
3. UptakeRoot EpidermisTransport of Fe²⁺ into the root cells.Iron-Regulated Transporter (IRT1)
4. TranslocationXylemLong-distance transport of iron to shoots.Citrate, Ferroportin (FPN)
5. UtilizationLeaf CellsIncorporation into essential proteins and enzymes.Heme, Fe-S clusters

Electron Transfer Processes in Biological Analogs

The ability of iron to easily accept and donate electrons is fundamental to its role in biology. nih.gov Iron-containing proteins are central to electron transfer chains in both photosynthesis and cellular respiration, where they move electrons between different protein complexes to generate energy. mdpi.com

While the specific redox properties of this compound in a biological context are unstudied, the principles of coordination chemistry provide insight. The isooctanoate ligands surrounding the iron atom influence its redox potential (the ease with which it gives up an electron). This potential is finely tuned in natural systems to ensure electrons flow in the correct direction. nih.gov In biological systems, iron is often coordinated by nitrogen, sulfur, or oxygen atoms from amino acid residues or porphyrin rings (as in heme). mdpi.com

As a carboxylate, the isooctanoate ligands coordinate the iron through their oxygen atoms. wikipedia.org Iron-carboxylate coordination is a feature of many non-heme iron enzymes, which catalyze a wide range of oxidation reactions. In these enzymes, the carboxylate groups (from aspartate or glutamate (B1630785) residues) help create a specific electronic environment that allows the iron center to react with substrates like oxygen. The flexible coordination of carboxylate ligands can facilitate the structural changes that often accompany redox reactions. wikipedia.org It is plausible that this compound could serve as a simple chemical analog for studying such electron transfer processes, where the isooctanoate ligand mimics the function of carboxylate side chains from amino acids in a protein's active site.

Table 3: Examples of Iron's Role in Biological Electron Transfer This table highlights key biological processes dependent on iron's redox activity.

ProcessBiological SystemRole of IronKey Iron-Containing Components
Cellular Respiration MitochondriaTransfers electrons from NADH and FADH₂ to oxygen, driving ATP synthesis.Cytochromes (heme iron), Iron-Sulfur (Fe-S) clusters
Photosynthesis ChloroplastsTransfers electrons from water to NADP⁺, generating ATP and NADPH.Cytochrome b₆f complex (heme iron), Ferredoxin (Fe-S cluster)
Nitrogen Fixation Nitrogen-fixing bacteriaCatalyzes the conversion of atmospheric N₂ to ammonia (B1221849) (NH₃).Nitrogenase (Fe-S and Fe-Mo clusters)
DNA Synthesis Most organismsProvides a necessary cofactor for ribonucleotide reductase, which produces DNA building blocks.Ribonucleotide Reductase (non-heme di-iron center)

Future Research Directions and Emerging Applications

Novel Catalytic Systems Based on Iron(II) Isooctanoate Frameworks

The development of new catalytic systems is a cornerstone of modern chemistry, and iron, being abundant and non-toxic, is a highly desirable metal for catalysis. mdpi.com this compound is gaining attention as a precursor and component in the fabrication of innovative catalytic frameworks.

One of the most promising areas of research is the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with a crystalline structure composed of metal ions or clusters linked by organic ligands. nih.govresearchgate.net While much of the research on iron-based MOFs has utilized simpler carboxylates, the principles can be extended to the isooctanoate ligand. nih.govacs.org The branched, eight-carbon chain of the isooctanoate ligand could introduce unique steric and electronic effects within the MOF structure, potentially influencing its catalytic activity and selectivity. Future research is anticipated to explore the synthesis of novel MOFs using this compound, with potential applications in gas storage, separation, and heterogeneous catalysis.

Furthermore, iron(II) carboxylates, in combination with other ligands, have shown catalytic activity in polymerization reactions. For instance, the combination of iron(II) acetate (B1210297) with aliphatic carboxamides has been demonstrated to be an effective catalyst system for the ring-opening polymerization of lactones to produce biodegradable polyesters like polylactic acid (PLLA). rsc.org This opens up avenues for investigating this compound in similar catalytic systems for the synthesis of polymers with tailored properties. The lipophilic nature of the isooctanoate group may enhance solubility in non-polar monomers and solvents, potentially improving reaction kinetics and polymer characteristics. wikipedia.org

Catalytic System TypePotential Role of this compoundPotential Applications
Metal-Organic Frameworks (MOFs)As a precursor for the iron nodes. The isooctanoate ligand can influence pore size and surface properties.Heterogeneous catalysis, gas separation, chemical sensing.
Polymerization CatalysisAs a catalyst or precatalyst for ring-opening polymerization and other polymerization reactions.Synthesis of biodegradable polymers, specialty plastics. rsc.org
Cross-Coupling ReactionsIn-situ formation of active iron catalysts for carbon-carbon and carbon-heteroatom bond formation.Organic synthesis, fine chemical production.

Sustainable Synthesis and Green Chemistry Applications

In an era of increasing environmental awareness, the development of sustainable chemical processes is paramount. "Green chemistry" focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis and application of this compound are being explored through the lens of green chemistry.

Future research will likely focus on developing more environmentally friendly methods for synthesizing this compound itself. Traditional methods may involve organic solvents and precursors with a significant environmental footprint. Greener synthetic routes could involve the use of bio-based feedstocks for the isooctanoic acid ligand or solvent-free reaction conditions. One potential route is the direct reaction of iron oxides with carboxylic acids, which could be a more atom-economical approach. stackexchange.com

A significant application of this compound in green chemistry is its use as a precursor for the synthesis of iron and iron oxide nanoparticles. mdpi.comnih.gov Green synthesis methods for nanoparticles often employ plant extracts or other biological materials as reducing and capping agents. frontiersin.org this compound can serve as a well-defined, single-source precursor in these syntheses, offering better control over the size, shape, and properties of the resulting nanoparticles compared to inorganic iron salts. These green-synthesized iron nanoparticles have applications in environmental remediation, such as the degradation of organic pollutants in water. mdpi.comfrontiersin.org

Green Chemistry AspectApplication of this compoundResearch Focus
Sustainable SynthesisDevelopment of eco-friendly production methods for this compound.Utilizing bio-based feedstocks, solvent-free reactions, and energy-efficient processes.
Nanoparticle SynthesisAs a precursor for the green synthesis of iron and iron oxide nanoparticles. mdpi.comEmploying plant extracts and other biomolecules as reducing/capping agents for controlled nanoparticle formation. nih.govfrontiersin.org
Environmental RemediationThe resulting nanoparticles can be used as catalysts for water purification and the breakdown of pollutants. frontiersin.orgEnhancing the catalytic efficiency and stability of the nanoparticles for practical environmental applications.

Advancements in Advanced Materials Design and Fabrication

This compound is a valuable precursor for the fabrication of advanced iron-containing materials. Its decomposition under controlled conditions, such as thermal decomposition (thermolysis), allows for the synthesis of iron oxides and other iron-based nanomaterials with specific morphologies and properties. researchgate.netresearchgate.net

A key area of future research is the use of this compound to create iron oxide nanoparticles with precisely controlled characteristics. For instance, the high-temperature decomposition of an iron oleate (B1233923) complex (a related iron carboxylate) in an organic solvent has been shown to produce monodisperse magnetite spheres and even iron/iron oxide core/shell nanocubes. researchgate.net Similar strategies using this compound could yield novel nanostructures. The isooctanoate ligand can act as a capping agent during particle growth, influencing the final size and shape of the nanoparticles. nih.gov These tailored nanoparticles are of interest for applications in magnetic data storage, biomedical imaging, and catalysis. nih.gov

The controlled thermolysis of iron(II) oxalate, another iron carboxylate, has been studied to produce various iron phases, including iron(II) oxide (wüstite), magnetite (Fe3O4), and elemental iron, depending on the reaction atmosphere. researchgate.netwikipedia.orgthermofisher.kr By analogy, the decomposition of this compound can be investigated to produce specific iron oxide phases with desired magnetic and electronic properties.

Material TypeFabrication MethodRole of this compoundPotential Properties and Applications
Iron Oxide NanoparticlesThermal decomposition in high-boiling point solvents. researchgate.netSingle-source precursor and capping agent to control size and shape.Superparamagnetism for MRI, catalytic activity, magnetic data storage. nih.govnih.gov
Core/Shell NanostructuresControlled decomposition and subsequent oxidation/passivation.Precursor for the iron core.Enhanced magnetic properties and stability for advanced electronic and magnetic devices. researchgate.net
Thin FilmsChemical vapor deposition (CVD) or solution-based deposition followed by thermal treatment.Volatile precursor for the deposition of iron oxide films.Materials for sensors, photoelectrodes, and protective coatings.

Cross-Disciplinary Research at the Interface of Chemistry and Materials Science

The unique properties of this compound and the materials derived from it are fostering cross-disciplinary research that bridges chemistry and materials science. This synergy is expected to lead to significant technological advancements.

In the biomedical field, iron oxide nanoparticles synthesized from precursors like this compound are being extensively investigated. Their magnetic properties make them excellent contrast agents for Magnetic Resonance Imaging (MRI). nih.gov Furthermore, these nanoparticles can be functionalized for targeted drug delivery, where they can be guided to specific tissues or tumors using an external magnetic field. The interface between the chemistry of precursor design and the materials science of nanoparticle fabrication is crucial for optimizing these biomedical applications. nih.govacs.org

In environmental science, the catalytic properties of iron-based materials are being harnessed for pollution control. Iron nanoparticles can degrade a wide range of organic contaminants in soil and water. mdpi.com The design of highly reactive and stable catalytic systems often involves the synthesis of nanoparticles with specific surface characteristics, which can be controlled through the choice of precursor, such as this compound.

The development of advanced materials with novel magnetic and electronic properties is another area of active cross-disciplinary research. The ability to create complex nanostructures like core/shell particles from this compound opens up possibilities for new data storage media and spintronic devices. researchgate.net This requires a deep understanding of both the chemical decomposition pathways of the precursor and the physical properties of the resulting nanomaterials.

Research AreaChemistry ContributionMaterials Science ContributionEmerging Applications
Biomedical ApplicationsDesign and synthesis of this compound as a biocompatible precursor.Fabrication and characterization of iron oxide nanoparticles with controlled size and magnetic properties. nih.govMRI contrast agents, targeted drug delivery, hyperthermia cancer therapy. nih.govacs.org
Environmental RemediationUnderstanding the catalytic mechanisms of iron-based nanoparticles.Developing robust and efficient nanoparticle-based systems for water and soil treatment. mdpi.comfrontiersin.orgDegradation of organic pollutants, removal of heavy metals from wastewater.
Advanced ElectronicsSynthesis of high-purity this compound and related precursors.Controlled fabrication of iron-based nanostructures with tailored magnetic and electronic properties.High-density magnetic recording media, sensors, spintronic devices. researchgate.net

Q & A

Q. Table 1. Key Characterization Techniques for this compound

TechniqueParameters AnalyzedCritical ConsiderationsReference
FTIRCarboxylate coordinationDry KBr pellets to avoid moisture
MössbauerFe oxidation stateLow-temperature measurements
TGAThermal stabilityCalibrate with indium standard

Q. Table 2. Common Data Contradictions and Resolutions

IssueResolution StrategyReference
Variable decomposition tempsStandardize synthetic protocols
Disputed solubility profilesReport solvent purity and temperature
Conflicting catalytic outcomesControl O₂ levels during experiments

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